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Compound of Interest

Compound Name: GAT211

Cat. No.: B1674636

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical
characterization of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor
(CB1R). GAT211 has garnered significant interest in the scientific community for its potential
therapeutic applications, acting as a racemic mixture with distinct pharmacological profiles for
its enantiomers. This document details the synthetic route, experimental protocols, and
comprehensive chemical characterization of GAT211, presenting a valuable resource for
researchers in the field of cannabinoid pharmacology and drug discovery.

Chemical Synthesis

GAT211, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is synthesized
through a straightforward and efficient method. The synthesis involves the reaction of indole
with B-nitrostyrene in the presence of an acid catalyst. This reaction proceeds via a Friedel-
Crafts-type addition of the indole to the activated double bond of the nitrostyrene.

Experimental Protocol: Synthesis of GAT211

A general and reproducible procedure for the synthesis of GAT211 is as follows[1]:

e Reaction Setup: A 5-mL round-bottom flask is charged with 2-phenylindole (2.0 mmol), -
nitrostyrene (2.1 mmol), a catalytic amount of acetic acid (10 uL), and ethanol (1 mL).
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o Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a
period of 2 to 8 hours. The progress of the reaction is monitored by Thin Layer
Chromatography (TLC).

o Workup and Purification: Upon completion of the reaction, the mixture is cooled to room
temperature, which typically results in the precipitation of the product. The solid precipitate is
then collected by filtration. Alternatively, the reaction mixture can be concentrated under
reduced pressure, and the resulting residue purified by preparative column chromatography
on silica gel using an ethyl acetate/hexane solvent system as the eluent[1].

This protocol provides a high yield of the desired product, GAT211, as a colorless solid[1].
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A simplified workflow for the synthesis of GAT211.

Chemical Characterization

The structural identity and purity of the synthesized GAT211 are confirmed through a
combination of spectroscopic and physical methods. The key characterization data are

summarized in the table below.
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Property Data

Molecular Formula C22H18N202
Molecular Weight 342.39 g/mol
Appearance Colorless solid[1]
Melting Point 142-143.2 °C[1]

5 11.46 (s, 1H), 7.66 (d, J = 8.1 Hz, 1H), 7.54
(d, J = 3.5 Hz, 4H), 7.46 (m, J = 6.6, 3.2 Hz,
1H), 7.38 (d, J = 8.1 Hz, 1H), 7.34-7.26 (m, 4H),
7.21 (t, J = 6.8 Hz, 1H), 7.11 (t, J = 7.6 Hz, 1H),
6.98 (t, J = 7.5 Hz, 1H), 5.59-5.41 (m, 2H), 5.21
(t, J = 8.2 Hz, 1H)[1]

1H NMR (400 MHz, DMSO-de)

5 140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2,
128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2,
127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1,
40.8, 21.4[1]

13C NMR (101 MHz, Chloroform-d)

Solubility Soluble in DMSO and ethanol.

Note: High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid
Chromatography (HPLC) data, while crucial for comprehensive characterization, were not
available in the public domain at the time of this review.

Mechanism of Action and Signhaling Pathways

GAT211 functions as a positive allosteric modulator (PAM) and an allosteric agonist at the CB1
receptor. This dual activity is attributed to its racemic nature, with the two enantiomers, GAT228
(R-enantiomer) and GAT229 (S-enantiomer), exhibiting distinct pharmacological properties.
GAT228 is primarily responsible for the allosteric agonist activity, while GAT229 acts as a pure
PAM.

As a PAM, GAT211 enhances the binding and/or efficacy of orthosteric CB1R agonists, such
as the endogenous cannabinoids anandamide and 2-arachidonoylglycerol (2-AG). As an
allosteric agonist, it can directly activate the receptor in the absence of an orthosteric ligand.
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The activation of the CB1 receptor by GAT211 initiates downstream signaling cascades
primarily through two main pathways:

o G-protein-dependent signaling: The CB1 receptor is a Gi/o-coupled receptor. Upon
activation, the G-protein dissociates, and the a and By subunits modulate the activity of
various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to
decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

e [B-arrestin-dependent signaling: Ligand binding to the CB1 receptor can also promote the
recruitment of 3-arrestin proteins. This leads to receptor desensitization and internalization,
as well as the activation of distinct signaling pathways, such as the extracellular signal-
regulated kinase (ERK) pathway.

The biased signaling properties of GAT211 and its enantiomers, favoring one pathway over the
other, are a key area of ongoing research and may hold the key to developing therapeutics with
improved side-effect profiles.
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CBI1R signaling pathways activated by GAT211.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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